(Bromodifluoromethyl)trimethylsilane (TMSCF2Br, CAS 115262-01-6) is a highly versatile, liquid-phase organosilicon reagent primarily utilized as a robust source of difluorocarbene (:CF2) and the bromodifluoromethyl (-CF2Br) group. Unlike traditional gaseous or highly unstable carbene precursors, TMSCF2Br is a stable, process-friendly liquid (boiling point ~108 °C) that allows for controlled carbene release under mild, neutral, or aqueous biphasic conditions [1]. It is highly valued in pharmaceutical and agrochemical manufacturing for its ability to facilitate gem-difluorocyclopropanation, O-/S-/N-difluoromethylation, and fluorocarbon chain elongation without the harsh thermal requirements or ozone-depleting profiles of legacy reagents like chlorodifluoromethane[2].
Substituting TMSCF2Br with closely related analogs like the Ruppert-Prakash reagent (TMSCF3) or chlorodifluoromethyltrimethylsilane (TMSCF2Cl) frequently leads to complete reaction failure or severely depressed yields in advanced synthetic workflows. While TMSCF3 is the industry standard for terminal trifluoromethylation, it is highly resistant to releasing difluorocarbene, rendering it useless for chain elongation or cross-coupling with electron-deficient substrates [1]. Similarly, traditional low-cost acetate-based carbene sources (e.g., sodium chlorodifluoroacetate) require harsh thermal activation that destroys sensitive functional groups and fail entirely in complex [2+1] cyclopropanations[2]. Furthermore, TMSCF2Br uniquely functions as a dual-role reagent—providing both the carbene and a highly reactive bromide leaving group—an atom-economical feature that TMSCF2Cl cannot match due to the lower nucleophilicity and leaving-group ability of chloride [3].
In the synthesis of extended fluoroalkyl chains via controllable difluoromethylene (CF2) insertion into (difluoromethyl)copper ("CuCF2H") species, the choice of halodifluoromethyltrimethylsilane dictates the success of the elongation. TMSCF2Br delivers near-quantitative conversion, whereas its chloride analog suffers from poor carbene release, and the standard trifluoromethylating agent fails completely [1].
| Evidence Dimension | Yield of tetrafluoroethylcopper ("CuCF2CF2H") insertion product |
| Target Compound Data | 96% yield using TMSCF2Br |
| Comparator Or Baseline | TMSCF2Cl (45% yield) and TMSCF3 (0% yield) |
| Quantified Difference | 2.1x higher yield than the chloride analog; absolute superiority over TMSCF3. |
| Conditions | Single CF2 insertion into "CuCF2H" at 30 °C with NaOAc activation. |
Procurement teams sourcing precursors for complex fluoroalkyl chain elongation must select TMSCF2Br to ensure viable manufacturing yields, as cheaper or more common analogs fail to release carbene efficiently.
The synthesis of aryl perfluorocyclopropyl ethers via [2+1] cyclopropanation of aryl trifluorovinyl ethers requires a highly active carbene source. Traditional, low-cost acetate-based difluorocarbene precursors exhibit trace reactivity under these conditions, while TMSCF2Br drives the reaction to near completion [1].
| Evidence Dimension | Isolated yield of aryl perfluorocyclopropyl ether |
| Target Compound Data | 97% yield with TMSCF2Br |
| Comparator Or Baseline | Ph3P+CF2COO- (17% yield) and ClCF2COONa (trace/very low reactivity) |
| Quantified Difference | 5.7x higher yield than the phosphonium ylide precursor; complete operational superiority over sodium chlorodifluoroacetate. |
| Conditions | 120 °C in toluene with catalytic n-Bu4NBr for 5 hours. |
Buyers scaling up perfluorinated cyclopropane building blocks cannot rely on legacy acetate reagents; TMSCF2Br is strictly required to achieve commercial-scale throughput.
In transition-metal-free cross-coupling of diazo compounds to form 1,1-difluoroalkenes, the electronic nature of the substrate dictates reagent compatibility. While TMSCF3 works for electron-rich substrates, it fails entirely when coupled with strongly electron-deficient diazoacetates. TMSCF2Br overcomes this limitation, providing reliable access to the target olefins [1].
| Evidence Dimension | Reaction success with strong electron-withdrawing (e.g., nitro-substituted) diazoacetates |
| Target Compound Data | Moderate to good yields of 1,1-difluoroalkenes |
| Comparator Or Baseline | TMSCF3 (0% yield / no product formation) |
| Quantified Difference | Enables reactivity where the industry-standard Ruppert-Prakash reagent is completely inert. |
| Conditions | Transition-metal-free direct nucleophilic addition of diazo compounds to difluorocarbene. |
For libraries containing electron-deficient substrates, buyers must procure TMSCF2Br to avoid complete synthetic failure during gem-difluoroolefination workflows.
TMSCF2Br uniquely acts as both a difluorocarbene source and a bromide ion source in the ring-opening of cyclic ethers. This dual-role capability allows for the high-yield formation of brominated acyclic difluoromethyl ethers in a single step, bypassing the need for separate, incompatible nucleophilic functionalization steps [1].
| Evidence Dimension | Scalability and yield of brominated difluoromethyl ethers |
| Target Compound Data | 74% yield on a 10.0 mmol scale |
| Comparator Or Baseline | Direct ring-opening functionalization with external O-, S-, or N-nucleophiles |
| Quantified Difference | Direct functionalization fails due to nucleophile incompatibility with difluorocarbene; TMSCF2Br enables a viable two-step consolidated pathway. |
| Conditions | Reaction of cyclic ethers with TMSCF2Br and KHF2/LiBr in a CH2Cl2/H2O biphasic system at room temperature. |
Procuring TMSCF2Br consolidates two synthetic steps into one highly scalable reaction, significantly lowering precursor costs and simplifying the supply chain for complex ether synthesis.
Because legacy acetate-based carbene sources fail or require functionally destructive temperatures, TMSCF2Br is the reagent of choice for introducing difluorocyclopropane motifs into advanced, functionally dense pharmaceutical intermediates [1].
TMSCF2Br is strictly required for single and double CF2 insertions into organocopper species to synthesize extended perfluoroalkyl chains, as standard reagents like TMSCF3 and TMSCF2Cl exhibit zero or severely depressed reactivity in these elongation pathways [2].
When performing transition-metal-free cross-coupling with highly electron-withdrawing diazoacetates, TMSCF2Br is the only viable carbene precursor, making it essential for agrochemical and pharmaceutical libraries targeting these specific bioisosteres [3].
Leveraging its dual-role capability (carbene + bromide source), TMSCF2Br is ideal for the large-scale, room-temperature synthesis of acyclic brominated difluoromethyl ethers, providing highly reactive primary bromides for downstream nucleophilic substitution [4].
Flammable;Irritant